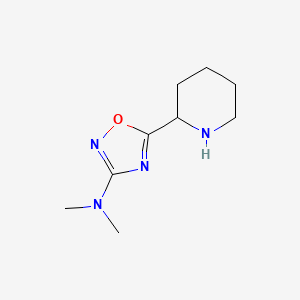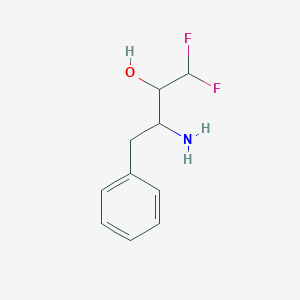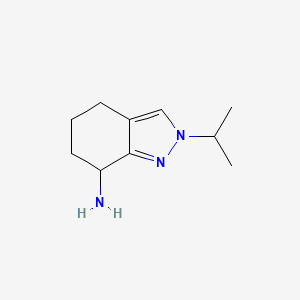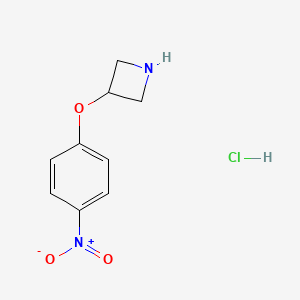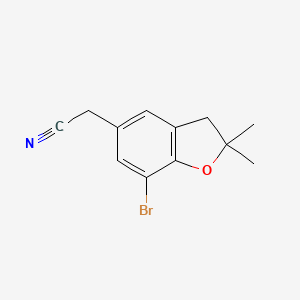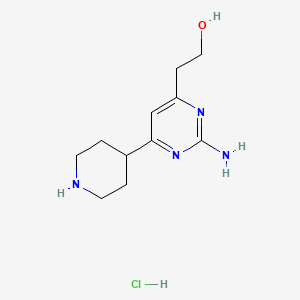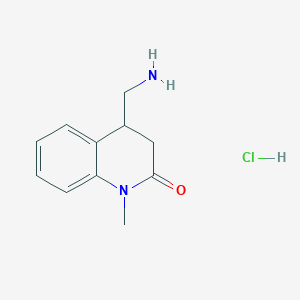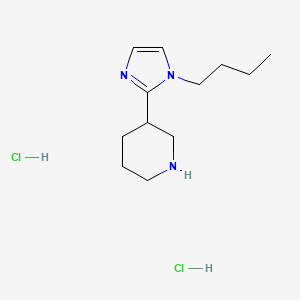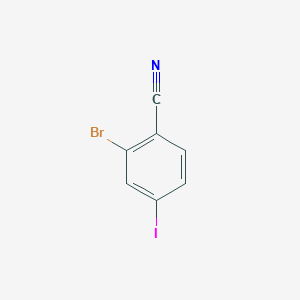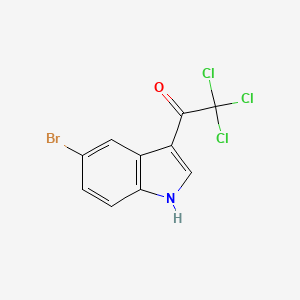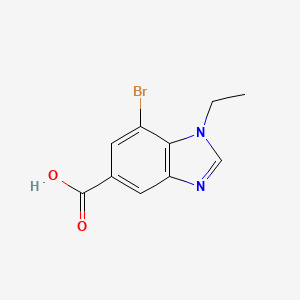
7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C10H9BrN2O2. It is a derivative of benzodiazole, characterized by the presence of a bromine atom at the 7th position, an ethyl group at the 1st position, and a carboxylic acid group at the 5th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-ethyl-1,3-benzodiazole.
Bromination: The 1-ethyl-1,3-benzodiazole is then brominated at the 7th position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Carboxylation: The brominated intermediate undergoes carboxylation to introduce the carboxylic acid group at the 5th position. .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4)
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium
Major Products Formed
Substitution: Formation of 7-azido-1-ethyl-1,3-benzodiazole-5-carboxylic acid or 7-thiocyanato-1-ethyl-1,3-benzodiazole-5-carboxylic acid.
Reduction: Formation of 7-bromo-1-ethyl-1,3-benzodiazole-5-methanol or 7-bromo-1-ethyl-1,3-benzodiazole-5-aldehyde.
Oxidation: Formation of this compound
Applications De Recherche Scientifique
7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes
Mécanisme D'action
The mechanism of action of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activities. The ethyl group provides hydrophobic interactions that enhance the compound’s binding affinity. The exact pathways and molecular targets depend on the specific application and the biological system under study .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
7-Bromo-1-propyl-1,3-benzodiazole-5-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group
Uniqueness
7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its hydrophobic interactions, making it more suitable for certain applications compared to its methyl or propyl analogs .
Propriétés
IUPAC Name |
7-bromo-1-ethylbenzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-13-5-12-8-4-6(10(14)15)3-7(11)9(8)13/h3-5H,2H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDGDSIIYVSFSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C(=CC(=C2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine](/img/structure/B1379522.png)

![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)

